Home > Products > Screening Compounds P62908 > Substance P, prolyl(2)-tryptophan(7,9)-
Substance P, prolyl(2)-tryptophan(7,9)- - 80434-86-2

Substance P, prolyl(2)-tryptophan(7,9)-

Catalog Number: EVT-362946
CAS Number: 80434-86-2
Molecular Formula: C74H106N20O13S
Molecular Weight: 1515.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Substance P, prolyl(2)-tryptophan(7,9)- is a neuropeptide that plays a significant role in the transmission of pain and the regulation of various physiological functions. It is derived from the precursor protein preprotachykinin and is known for its involvement in inflammatory responses and pain perception. The compound is classified as a tachykinin, which is a family of neuropeptides that includes other members like neurokinin A and neurokinin B.

Source

Substance P, prolyl(2)-tryptophan(7,9)- can be sourced from various biological tissues, particularly in the central nervous system and peripheral nervous system. It is synthesized in neurons and released in response to various stimuli, particularly those associated with pain and stress.

Classification

This compound falls under the category of neuropeptides, specifically within the tachykinin family. Neuropeptides are small protein-like molecules used by neurons to communicate with each other. Substance P is primarily known for its role as a neurotransmitter and neuromodulator.

Synthesis Analysis

Methods

The synthesis of Substance P, prolyl(2)-tryptophan(7,9)- can be achieved through several methods:

  1. Chemical Synthesis: This involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support.
  2. Enzymatic Synthesis: Utilizing specific enzymes that can catalyze the formation of peptide bonds between amino acids.
  3. Biotechnological Approaches: Using recombinant DNA technology to express the peptide in host cells.

Technical Details

  • Solid-Phase Peptide Synthesis: This method allows for the precise control over the sequence of amino acids. The process typically involves:
    • Coupling amino acids to a resin.
    • Cleavage from the resin after synthesis.
    • Purification using techniques like high-performance liquid chromatography (HPLC).
  • Enzymatic Methods: Specific proteases can be used to cleave larger precursor proteins into active peptides, allowing for selective production of Substance P derivatives.
Molecular Structure Analysis

Structure

Substance P, prolyl(2)-tryptophan(7,9)- has a complex molecular structure characterized by:

  • A sequence of amino acids including proline and tryptophan.
  • A molecular formula that reflects its composition (exact formula may vary based on specific modifications).

Data

  • Molecular Weight: Approximately 1340 Da (Daltons).
  • Structural Formula: The structure can be depicted using standard chemical notation to illustrate its amino acid sequence and functional groups.
Chemical Reactions Analysis

Reactions

Substance P can undergo several chemical reactions:

  1. Degradation: It can be hydrolyzed by peptidases in biological systems, leading to inactive fragments.
  2. Receptor Binding: It interacts with neurokinin receptors (specifically NK1 receptors), which triggers downstream signaling pathways.

Technical Details

  • The binding affinity to receptors can be quantified using radiolabeled ligands in competitive binding assays.
  • Enzymatic degradation rates can be studied using kinetic analyses.
Mechanism of Action

Process

Substance P primarily acts through binding to neurokinin-1 receptors located on various cell types, including neurons and immune cells. This binding initiates a cascade of intracellular signaling pathways that result in:

  • Increased intracellular calcium levels.
  • Activation of protein kinase C pathways.
  • Modulation of neurotransmitter release.

Data

Research indicates that Substance P plays a crucial role in nociceptive signaling pathways, contributing to both acute and chronic pain states.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Sensitive to heat and pH changes; best stored under controlled conditions.
  • pKa Values: Reflects ionization states which influence solubility and receptor interactions.
Applications

Scientific Uses

Substance P, prolyl(2)-tryptophan(7,9)- has several applications in scientific research:

  1. Pain Research: Used extensively in studies related to pain mechanisms and analgesic drug development.
  2. Neuroscience: Investigated for its role in neurodegenerative diseases and psychiatric disorders.
  3. Pharmacology: Potential therapeutic target for drugs aimed at modulating pain responses or inflammatory conditions.
Neurobiological Roles of Substance P Analogues in Pain and Inflammation

Modulation of C-Fiber-Mediated Nociceptive Transmission

Substance P (SP) serves as a primary neurotransmitter for nociceptive signals transmitted via unmyelinated C-fibers, which constitute the slow-conducting pain pathway. These sensory neurons release SP in the spinal cord dorsal horn upon noxious stimulation, where it potentiates glutamatergic signaling by sensitizing postsynaptic neurons to glutamate [1] [10]. The synthetic analogue [D-Pro²,D-Trp⁷,⁹]-Substance P exhibits significant modulatory effects on this pathway. Animal studies demonstrate that intrathecal administration of this analogue attenuates C-fiber-mediated nociceptive behaviors through multiple mechanisms:

First, it competitively inhibits endogenous SP binding to neurokinin-1 receptors (NK1R) on second-order neurons, reducing synaptic excitation [5]. Second, electrophysiological recordings reveal diminished wind-up phenomena (progressive amplification of nociceptive signals during repetitive C-fiber stimulation) following analogue administration [10]. In fracture-induced complex regional pain syndrome (CRPS) models, the analogue reversed mechanical allodynia by 62% and thermal hyperalgesia by 57% compared to controls, confirming its suppression of peripheral sensitization [5] [8]. The analogue’s tryptophan substitutions at positions 7 and 9 are critical for this activity, as they disrupt SP’s native conformation required for receptor activation while maintaining binding affinity for NK1R [1].

Table 1: Effects of [D-Pro²,D-Trp⁷,⁹]-Substance P on Nociceptive Responses in Animal Models

Pain ModelStimulusReduction in Response vs. ControlProposed Mechanism
Tibial Fracture CRPSMechanical Allodynia62%NK1R antagonism
Tibial Fracture CRPSThermal Hyperalgesia57%Reduced peripheral sensitization
Intraplantar SPMast Cell Degranulation81%Inhibition of neurogenic inflammation

Antagonistic Effects on Neurokinin-1 Receptor Signaling Cascades

The molecular interactions between [D-Pro²,D-Trp⁷,⁹]-SP and NK1 receptors involve complex allosteric modulation. NK1R belongs to the G protein-coupled receptor (GPCR) family, featuring seven transmembrane domains with extracellular N-termini and intracellular C-termini [1] [9]. Endogenous SP binding triggers Gq-protein activation, initiating phospholipase Cβ (PLCβ)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [1]. This cascade elevates intracellular calcium and activates protein kinase C (PKC), ultimately enhancing neuronal excitability and inflammatory gene expression [1] [10].

[D-Pro²,D-Trp⁷,⁹]-SP acts as a biased antagonist by preferentially binding to the receptor’s second and third transmembrane domains, where D-Pro² stabilizes an inactive conformation [1]. Tryptophan substitutions at positions 7 and 9 further impede G-protein coupling through steric hindrance, reducing PLCβ activation by 78% in transfected cell lines [4]. Consequently, downstream signaling events are suppressed: IP₃-mediated calcium release decreases by 65%, and nuclear factor kappa B (NF-κB) translocation is inhibited by 71% [8] [10]. Notably, this analogue exhibits higher receptor residency time (>120 minutes) than aprepitant (60 minutes), prolonging its functional antagonism [1]. However, studies report paradoxical effects, including motor impairment at higher doses, suggesting off-target effects on related tachykinin receptors [3] [7].

Role in Neurogenic Inflammation and Mast Cell Degranulation Dynamics

Neurogenic inflammation originates from sensory neuron release of inflammatory mediators, notably SP, which activates endothelial cells and immune cells via NK1 receptors. Mast cells (MCs) express high-affinity NK1 receptors and undergo rapid degranulation upon SP exposure, releasing histamine, tryptase, tumor necrosis factor-alpha (TNF-α), and chemokines [4] [8]. In CRPS models, 48% of dermal mast cells show proximity to SP-positive nerve fibers after fracture, facilitating neuron-MC cross-talk [8].

[D-Pro²,D-Trp⁷,⁹]-SP disrupts this cascade by competitively inhibiting SP-induced MC activation. In vitro studies using human LAD2 mast cells demonstrate 81% suppression of β-hexosaminidase release following analogue pre-treatment [4]. This correlates with in vivo findings where intraplantar analogue administration reduced histamine-driven plasma extravasation by 75% and TNF-α production by 68% [8]. The analogue’s efficacy stems from its dual action: blocking SP binding to NK1R on MCs and attenuating SP release from sensory neurons through presynaptic inhibition [4]. Notably, some MC activation pathways involve MRGPRX2 receptors, which respond to SP independently of NK1R; here, the analogue shows variable efficacy, suggesting receptor-specificity limitations [9].

Table 2: Impact of [D-Pro²,D-Trp⁷,⁹]-Substance P on Mast Cell Mediators

MediatorFunction in InflammationReduction After Analogue TreatmentReceptor Target
HistamineVasodilation, pruritus81%NK1R
TNF-αLeukocyte recruitment, hyperalgesia68%NK1R
TryptaseProtease-activated receptor activation73%NK1R/MRGPRX2
IL-8Neutrophil chemotaxis66%NK1R

Comparative Efficacy in Suppressing Wind-Up Phenomena in Dorsal Horn Neurons

"Wind-up" describes the frequency-dependent amplification of nociceptive signals in spinal cord neurons during repetitive C-fiber stimulation. This phenomenon depends on temporal summation of slow synaptic potentials, predominantly mediated by SP co-released with glutamate [5] [10]. NK1 receptor activation prolongs NMDA receptor currents via PKC-dependent phosphorylation, enabling calcium influx that potentiates neuronal excitability [10].

[D-Pro²,D-Trp⁷,⁹]-SP demonstrates superior efficacy in suppressing wind-up compared to non-peptide NK1 antagonists. Electrophysiological recordings in rat dorsal horn neurons show 80% reduction in cumulative depolarization during 1Hz C-fiber stimulation after intrathecal analogue administration [5] [7]. This contrasts with 50–60% inhibition by small-molecule antagonists like aprepitant, likely due to the analogue’s broader disruption of SP signaling cascades. Key mechanisms include:

  • Reduced temporal summation: Amplitude of late wind-up responses (stimuli 15–20) decreases by 75%
  • Inhibited PKC translocation: Membrane-associated PKC declines by 68%, preventing NMDA receptor phosphorylation
  • Normalized neuronal excitability: Firing threshold returns to baseline levels in wide dynamic range neurons [5] [10]

Notably, the analogue abolishes long-term potentiation (LTP) in spinothalamic tracts, a correlate of central sensitization in chronic pain states. This occurs without affecting acute nociceptive transmission, indicating selective modulation of maladaptive plasticity [10].

Table 3: Electrophysiological Effects on Dorsal Horn Neurons

ParameterChange After Analogue AdministrationFunctional Consequence
Cumulative depolarization↓ 80%Reduced wind-up
Late wind-up response amplitude↓ 75%Suppressed temporal summation
Membrane-associated PKC↓ 68%Decreased NMDA receptor phosphorylation
LTP maintenanceAbolishedPrevention of central sensitization

Compound Nomenclature Table

Properties

CAS Number

80434-86-2

Product Name

Substance P, prolyl(2)-tryptophan(7,9)-

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C74H106N20O13S

Molecular Weight

1515.8 g/mol

InChI

InChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52?,53-,54-,55?,56-,57+,58+,59+,60-/m0/s1

InChI Key

ARZXOJGZBACSSO-OLMCGDJQSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N

Synonyms

2-Pro-7,9-Trp-SP
2-Pro-7,9-Trp-substance P
DT 79
DT-79
DT79
PT-SP
PTTSP
substance P, Pro(2)-Trp(7,9)-
substance P, prolyl(2)-tryptophan(7,9)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.